Cas no 1443310-88-0 (1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol)
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol structure](https://ja.kuujia.com/scimg/cas/1443310-88-0x500.png)
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol
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- MDL: MFCD23143025
- インチ: 1S/C11H12F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6,9,16H,2-3H2,1H3
- InChIKey: ODFKAWBEWBVQAK-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC(F)(F)F)C(F)=C1)(O)CCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 5
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB429321-1 g |
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; . |
1443310-88-0 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB429321-1g |
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; . |
1443310-88-0 | 1g |
€1621.70 | 2025-02-22 | ||
abcr | AB429321-5g |
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; . |
1443310-88-0 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A823407-1g |
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol |
1443310-88-0 | 97% | 1g |
$441.0 | 2024-04-23 | |
abcr | AB429321-5 g |
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; . |
1443310-88-0 | 5g |
€1373.40 | 2023-06-16 | ||
Crysdot LLC | CD12142899-5g |
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol |
1443310-88-0 | 97% | 5g |
$1177 | 2024-07-23 | |
Crysdot LLC | CD12142899-1g |
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol |
1443310-88-0 | 97% | 1g |
$437 | 2024-07-23 |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-olに関する追加情報
Introduction to 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol (CAS No. 1443310-88-0)
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol (CAS No. 1443310-88-0) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a fluorine atom, a trifluoromethoxy group, and a hydroxyl group attached to a butanol backbone. These features make it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.
The molecular structure of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol is defined by its aromatic ring system, which is substituted with both fluorine and trifluoromethoxy groups. The fluorine atom at the 3-position and the trifluoromethoxy group at the 4-position create a highly electron-deficient aromatic ring, which can influence the compound's reactivity and biological activity. The hydroxyl group attached to the butanol chain adds hydrophilic properties to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their unique pharmacokinetic profiles and ability to modulate biological targets effectively. The presence of fluorine atoms in 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol contributes to its lipophilicity, which is a critical factor in determining drug absorption and distribution. Additionally, the trifluoromethoxy group is known for its strong electron-withdrawing effects, which can stabilize certain reactive intermediates and enhance the compound's stability under physiological conditions.
The synthesis of CAS No. 1443310-88-0 involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and hydroxylation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, often employing catalysts such as palladium complexes or enzymes for selective transformations. These advancements have not only improved the efficiency of synthesis but also opened new avenues for modifying the structure of fluorinated phenolic alcohols for specific applications.
In terms of applications, 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and antiviral agents due to its ability to inhibit key enzymes involved in these pathways. In agrochemistry, its electron-deficient aromatic ring makes it a candidate for herbicides or fungicides with high selectivity and efficacy.
Moreover, the unique electronic properties of this compound make it an interesting candidate for use in organic electronics. Its ability to act as an electron acceptor could be exploited in designing new materials for solar cells or light-emitting diodes (LEDs). Recent research has focused on incorporating fluorinated phenolic alcohols into conjugated polymers to enhance their charge transport properties.
The environmental impact of CAS No. 1443310-88-0 is another area of active research. Scientists are evaluating its biodegradability and potential toxicity to aquatic organisms to ensure that its use aligns with sustainable practices. Preliminary studies suggest that while it exhibits moderate persistence in certain environments, its toxicity profile is relatively low compared to other chemicals in similar classes.
In conclusion, 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1
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